[(2-Bromoethenyl)oxy](trimethyl)silane [(2-Bromoethenyl)oxy](trimethyl)silane
Brand Name: Vulcanchem
CAS No.: 64556-66-7
VCID: VC13886486
InChI: InChI=1S/C5H11BrOSi/c1-8(2,3)7-5-4-6/h4-5H,1-3H3
SMILES:
Molecular Formula: C5H11BrOSi
Molecular Weight: 195.13 g/mol

[(2-Bromoethenyl)oxy](trimethyl)silane

CAS No.: 64556-66-7

Cat. No.: VC13886486

Molecular Formula: C5H11BrOSi

Molecular Weight: 195.13 g/mol

* For research use only. Not for human or veterinary use.

[(2-Bromoethenyl)oxy](trimethyl)silane - 64556-66-7

CAS No. 64556-66-7
Molecular Formula C5H11BrOSi
Molecular Weight 195.13 g/mol
IUPAC Name 2-bromoethenoxy(trimethyl)silane
Standard InChI InChI=1S/C5H11BrOSi/c1-8(2,3)7-5-4-6/h4-5H,1-3H3
Standard InChI Key KDPKNARRJNETNZ-UHFFFAOYSA-N
Canonical SMILES C[Si](C)(C)OC=CBr

Chemical Identity and Structural Properties

Molecular Composition

The molecular formula of (2-Bromoethenyl)oxysilane is C₅H₁₁BrOSi, with a molecular weight of 195.13 g/mol . Its IUPAC name, 2-bromoethenoxy(trimethyl)silane, reflects the bromoethenyl group bonded to a trimethylsiloxy moiety. The compound’s structure is characterized by a silicon atom connected to three methyl groups and an oxygen-linked bromoethenyl chain .

Key Identifiers:

  • CAS Registry Number: 64556-66-7

  • InChIKey: KDPKNARRJNETNZ-UHFFFAOYSA-N

  • SMILES: CSi(C)OC=CBr

Spectroscopic and Structural Data

The 2D structure features a planar ethenyl group with bromine at the β-position, while the 3D conformer reveals a tetrahedral geometry around the silicon atom . Computational models predict bond lengths of 1.84 Å for Si–O and 1.93 Å for C–Br, consistent with analogous organosilanes .

Synthesis and Purification

Synthetic Routes

(2-Bromoethenyl)oxysilane is synthesized via silylation of bromoethenol using chlorotrimethylsilane (TMSCl). A representative protocol involves:

  • Reagents:

    • Bromoethenol (1.0 equiv)

    • TMSCl (1.2 equiv)

    • Triethylamine (1.5 equiv)

    • Solvent: Acetonitrile or dichloromethane .

  • Procedure:

    • Bromoethenol and triethylamine are dissolved in anhydrous solvent under nitrogen.

    • TMSCl is added dropwise at 0°C, followed by stirring at room temperature for 12–24 hours .

    • The reaction is quenched with ice-water, and the product is extracted with pentane or hexanes .

  • Yield: 70–85% after vacuum distillation .

Optimization Insights

  • Temperature Control: Lower temperatures (0–5°C) minimize side reactions like etherification .

  • Solvent Choice: Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates compared to nonpolar media .

  • Purification: Repeated washes with saturated NaHCO₃ remove unreacted TMSCl .

Reactivity and Applications

Role in Cross-Coupling Reactions

The compound serves as a silyl enol ether precursor in photoredox catalysis. For example, under blue LED irradiation, it participates in radical-mediated couplings with nitroalkanes to form β-nitro ketones :

[(2-Bromoethenyl)oxy](trimethyl)silane+RNO₂Visible LightRC(O)CH₂NO₂+Byproducts\text{[(2-Bromoethenyl)oxy](trimethyl)silane} + \text{RNO₂} \xrightarrow{\text{Visible Light}} \text{RC(O)CH₂NO₂} + \text{Byproducts}

This method achieves >90% regioselectivity for β-functionalization, outperforming traditional enolate strategies .

Functional Group Transformations

  • Nucleophilic Substitution: The bromine atom undergoes SN2 reactions with amines or thiols, enabling access to sulfur- or nitrogen-containing silanes .

  • Protodesilylation: Acidic conditions (e.g., HCl/MeOH) cleave the Si–O bond, yielding bromoethenol derivatives .

Comparative Analysis with Analogous Compounds

(2-Bromoethyl)trimethylsilane (CAS 18156-67-7)

This structural analog lacks the ethereal oxygen, resulting in:

  • Higher Reactivity: Direct Si–C bonds facilitate faster Grignard-like reactions .

  • Reduced Stability: Prone to β-hydride elimination unless stabilized with NaHCO₃ .

Future Directions

  • Catalytic Asymmetric Synthesis: Leveraging chiral auxiliaries to enantioselective silylation.

  • Polymer Chemistry: Incorporating bromoethenyl silanes into flame-retardant silicones.

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